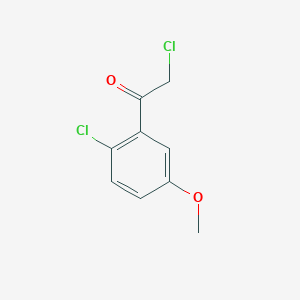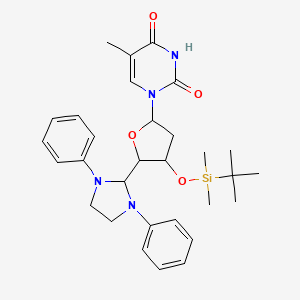
3'-o-(Tbdms)-5'-deoxy-5'-(1,3-diphenyl-2-imidazolidinyl)thymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- It contains a thymidine base (a nucleobase) linked to a sugar (deoxyribose) via a glycosidic bond.
- The compound’s name reflects its structural modifications: the 3’-hydroxyl group is protected with TBDMS (tert-butyldimethylsilyl) and the 5’-hydroxyl group is protected with TMS (trimethylsilyl).
- These protective groups are commonly used in organic synthesis to prevent unwanted reactions during chemical transformations.
3’-O-(TBDMS)-5’-deoxy-5’-(1,3-diphenyl-2-imidazolidinyl)thymidine: is a nucleoside derivative.
准备方法
Synthetic Routes: The synthesis of this compound involves several steps, including protection of the hydroxyl groups, coupling of the nucleobase, and deprotection. Specific synthetic routes can vary, but they typically follow established protocols for nucleoside synthesis.
Reaction Conditions: Reactions may involve protecting group manipulations, nucleophilic substitutions, and deprotection steps.
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.
化学反应分析
Reactions: It can undergo various reactions, including
Common Reagents and Conditions: Reagents like DCM (dichloromethane), TBAF (tetrabutylammonium fluoride), and TBDMS-Cl (tert-butyldimethylsilyl chloride) are used.
Major Products: The main product is the modified thymidine nucleoside.
科学研究应用
Chemistry: Used as a building block in nucleic acid chemistry and drug discovery.
Biology: Investigated for its potential role in gene expression and DNA repair.
Medicine: Studied for antiviral and anticancer properties.
Industry: Limited industrial applications due to its specialized nature.
作用机制
Targets: It interacts with cellular enzymes involved in DNA replication and repair.
Pathways: Influences nucleotide metabolism and cellular processes.
相似化合物的比较
Uniqueness: Its specific modifications (TBDMS and TMS protection) distinguish it from other thymidine derivatives.
Similar Compounds: Other nucleosides, such as 5-methyluridine and 5-fluorouridine.
属性
分子式 |
C30H40N4O4Si |
|---|---|
分子量 |
548.7 g/mol |
IUPAC 名称 |
1-[4-[tert-butyl(dimethyl)silyl]oxy-5-(1,3-diphenylimidazolidin-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C30H40N4O4Si/c1-21-20-34(29(36)31-27(21)35)25-19-24(38-39(5,6)30(2,3)4)26(37-25)28-32(22-13-9-7-10-14-22)17-18-33(28)23-15-11-8-12-16-23/h7-16,20,24-26,28H,17-19H2,1-6H3,(H,31,35,36) |
InChI 键 |
BXGVFHNVIRIZML-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C3N(CCN3C4=CC=CC=C4)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







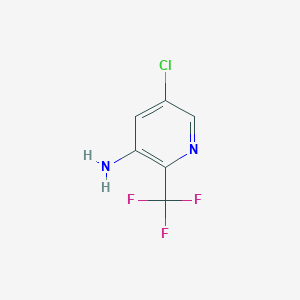
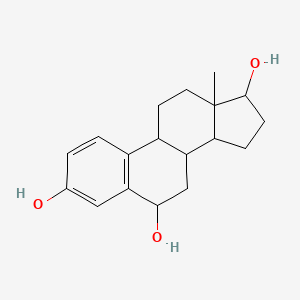
![[(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine](/img/structure/B12069896.png)
![Diethyl [2-(acryloylamino)ethyl]phosphonate](/img/structure/B12069902.png)
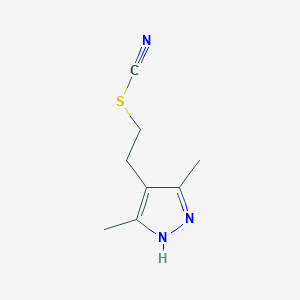

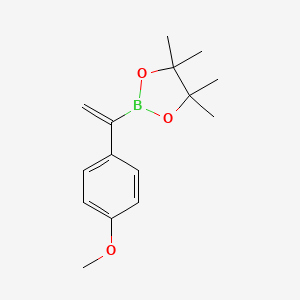
![2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B12069932.png)
